molecular formula C6H16N2S B14675996 4-[(2-Aminoethyl)sulfanyl]butan-1-amine CAS No. 36781-19-8

4-[(2-Aminoethyl)sulfanyl]butan-1-amine

Cat. No.: B14675996
CAS No.: 36781-19-8
M. Wt: 148.27 g/mol
InChI Key: IHLKLOSDNDGKGZ-UHFFFAOYSA-N
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Description

4-[(2-Aminoethyl)sulfanyl]butan-1-amine is a bifunctional amine containing a sulfide bridge (-S-) linking a butan-1-amine backbone to a 2-aminoethyl group.

Properties

CAS No.

36781-19-8

Molecular Formula

C6H16N2S

Molecular Weight

148.27 g/mol

IUPAC Name

4-(2-aminoethylsulfanyl)butan-1-amine

InChI

InChI=1S/C6H16N2S/c7-3-1-2-5-9-6-4-8/h1-8H2

InChI Key

IHLKLOSDNDGKGZ-UHFFFAOYSA-N

Canonical SMILES

C(CCSCCN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with 2-aminoethanethiol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chlorobutan-1-amine and 2-aminoethanethiol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to reflux for several hours.

    Product Isolation: The product is then isolated by extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

4-[(2-Aminoethyl)sulfanyl]butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical reactions. Its reactivity with various functional groups also enables it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Physical State Synthesis Yield Notable Activity/Properties Reference
4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) C9H15NOS 185.29 Furan-2-ylmethyl thioether Yellow oil 71% Inhibitory activity (unspecified)
4-(Piperidin-1-yl)butan-1-amine C9H20N2 156.27 Piperidine ring N/A N/A Histamine H3R antagonist
(2E)-but-2-en-1-yl[4-(methylsulfanyl)butyl]amine C9H19NS 173.32 Methylsulfanyl, unsaturated N/A N/A Structural rigidity (E-configuration)
4-(Quinoxalin-2-yl)butan-1-amine C12H15N3 201.27 Quinoxaline heterocycle Solid (discontinued) N/A Lab use (discontinued)
4-(5-Bromothiazol-2-yl)butan-1-amine C7H11BrN2S 235.14 Brominated thiazole N/A N/A Potential reactivity (Br substituent)
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine C15H23N3O 261.36 Methoxyphenylpiperazine N/A N/A CNS-targeting pharmacophore
Key Observations:
  • Functional Group Impact: Sulfide vs. Heterocyclic Moieties: Quinoxaline (201.27 g/mol) and bromothiazole (235.14 g/mol) substituents increase molecular complexity and may improve target binding affinity but reduce solubility .
  • Synthesis and Physical Properties: Sulfide-based compounds (e.g., 2a) are typically oily liquids with moderate synthesis yields (~70%), while quinoxaline derivatives () are solids, suggesting divergent purification challenges . Piperidine and methoxyphenylpiperazine derivatives () lack detailed synthesis data but are associated with neuropharmacological applications.

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